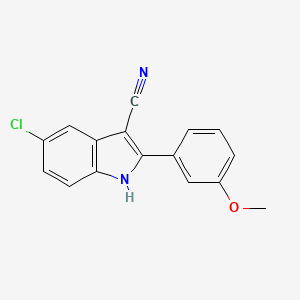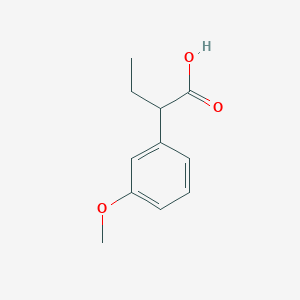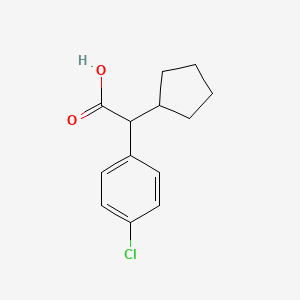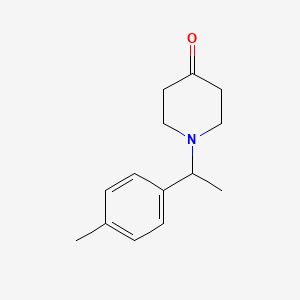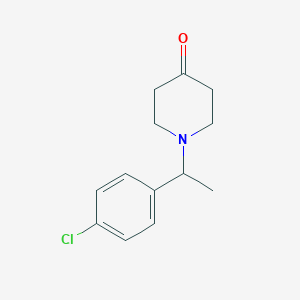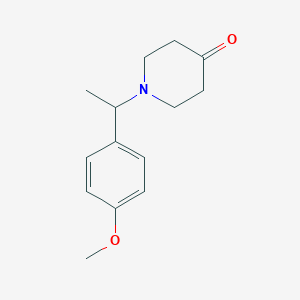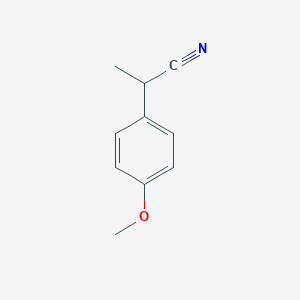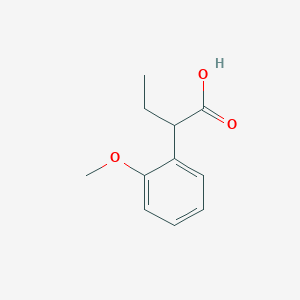
2-(2-Methoxyphenyl)butanoic acid
描述
2-(2-Methoxyphenyl)butanoic acid is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction starts with the acylation of 2-methoxybenzene using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step forms the intermediate 2-(2-methoxyphenyl)butanoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed using water or a weak base to yield this compound.
Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also explored to make the process more sustainable.
化学反应分析
Types of Reactions: 2-(2-Methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The butanoic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) in the presence of a catalyst like iron (Fe) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-methoxyphenyl)butanone.
Reduction: Production of 2-(2-methoxyphenyl)butanol or 2-(2-methoxyphenyl)butanal.
Substitution: Introduction of halogens or other substituents on the phenyl ring.
科学研究应用
2-(2-Methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2-(2-Methoxyphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug development, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
2-(2-Methoxyphenyl)butanoic acid is compared with other similar compounds to highlight its uniqueness:
2-(2-Methoxyphenyl)ethylamine: This compound differs by having an amine group instead of a carboxylic acid group, leading to different chemical properties and biological activities.
2-Methoxyphenol: This compound lacks the butanoic acid moiety and has different reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-(2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8(11(12)13)9-6-4-5-7-10(9)14-2/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRALPBWCJLQNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B7843181.png)
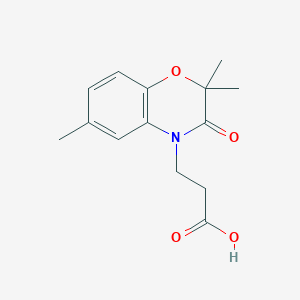
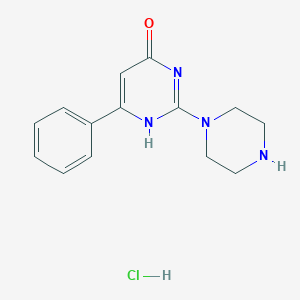
![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine](/img/structure/B7843230.png)
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)
![3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7843239.png)
